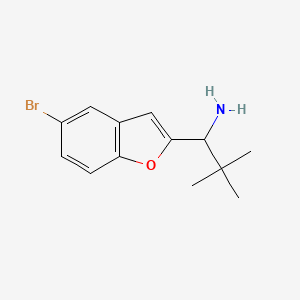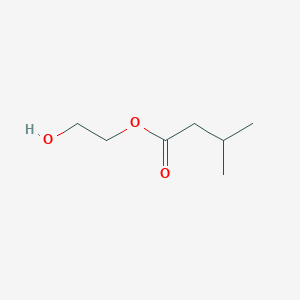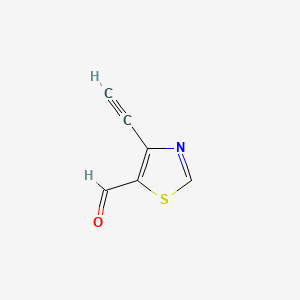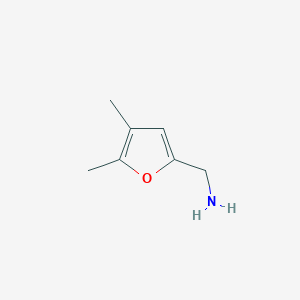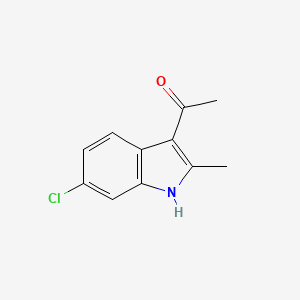![molecular formula C8H16ClNO B13474685 {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves the intramolecular chloride displacement using potassium tert-butoxide at 65°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of halogenated compounds.
科学的研究の応用
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form hydrogen bonds and interact with various enzymes and proteins. This interaction can modulate the activity of these biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
Uniqueness
What sets {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride apart from similar compounds is its unique combination of an ethyl group and a nitrogen atom within the bicyclic structure. This configuration provides distinct chemical properties and reactivity, making it valuable for specific research applications.
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-3-8(4-7,6-10)9-5-7;/h9-10H,2-6H2,1H3;1H |
InChIキー |
JPVYXKZALJNONN-UHFFFAOYSA-N |
正規SMILES |
CCC12CC(C1)(NC2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
